N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 105128-93-6
VCID: VC20746086
InChI: InChI=1S/C18H11BrClN5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-13(15)20)23-17(27)24-16(26)12-3-1-2-4-14(12)25(28)29/h1-9H,(H2,23,24,26,27)
SMILES: C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-]
Molecular Formula: C18H11BrClN5O5
Molecular Weight: 492.7 g/mol

N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide

CAS No.: 105128-93-6

Cat. No.: VC20746086

Molecular Formula: C18H11BrClN5O5

Molecular Weight: 492.7 g/mol

* For research use only. Not for human or veterinary use.

N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide - 105128-93-6

Specification

CAS No. 105128-93-6
Molecular Formula C18H11BrClN5O5
Molecular Weight 492.7 g/mol
IUPAC Name N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]-2-nitrobenzamide
Standard InChI InChI=1S/C18H11BrClN5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-13(15)20)23-17(27)24-16(26)12-3-1-2-4-14(12)25(28)29/h1-9H,(H2,23,24,26,27)
Standard InChI Key WKXWMGOTZJGIIK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-]

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, integrating bromopyrimidine derivatives with nitrobenzamide intermediates. Specific methods may include:

  • Formation of Bromopyrimidine Derivative:

    • The bromination of pyrimidine is achieved using bromine or N-bromosuccinimide (NBS).

    • Subsequent functionalization introduces the oxy group.

  • Coupling with Chlorophenyl Carbamoyl Group:

    • A chlorophenyl derivative reacts with an isocyanate or carbamoyl chloride to form the intermediate.

  • Final Coupling with Nitrobenzamide:

    • The nitrobenzamide moiety is introduced via amide bond formation using condensation reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide).

Pharmacological Relevance

The structural features of this compound suggest potential activity in medicinal chemistry:

  • Anticancer Activity: Compounds containing nitrobenzamide moieties have been explored for their ability to inhibit cancer cell proliferation by targeting DNA repair mechanisms.

  • Anti-inflammatory Properties: Bromopyrimidines are known to interact with enzymes involved in inflammatory pathways, such as lipoxygenase inhibitors .

Molecular Docking and Drug Design

The compound’s structure makes it a candidate for molecular docking studies to evaluate binding affinity against biological targets such as kinases, receptors, or enzymes.

Antimicrobial Potential

Halogenated aromatic compounds often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit enzymatic processes .

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR can identify the chemical environment of protons and carbons.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Confirms the presence of functional groups like nitro (-NO2_2) and amide (-CONH).

  • X-ray Crystallography:

    • Provides detailed information about the three-dimensional arrangement of atoms.

Safety Considerations

ParameterDetails
Hazard SymbolsMay include irritant or harmful symbols due to brominated and nitro groups .
Risk CodesIndicate risks related to handling halogenated organic compounds.

Proper laboratory safety protocols must be followed when handling this compound due to potential toxicity.

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